Flubrocythrinate

Übersicht

Beschreibung

Synthesis Analysis

While there are no specific papers detailing the synthesis of Flubrocythrinate, there are general methods for synthesizing fluorinated compounds. Enzymatic synthesis of fluorinated compounds has gained attention, with the direct formation of the C-F bond by fluorinase being the most effective and promising method2.Molecular Structure Analysis

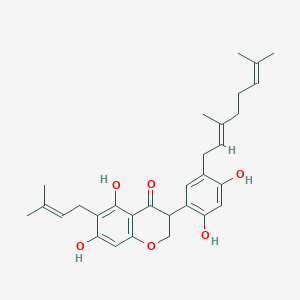

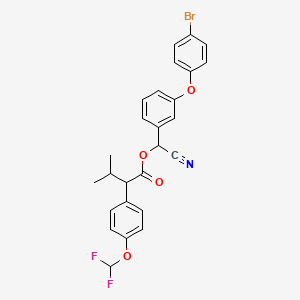

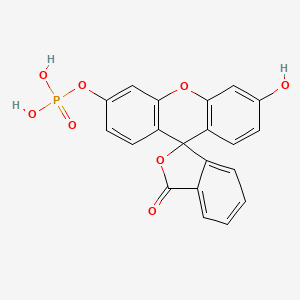

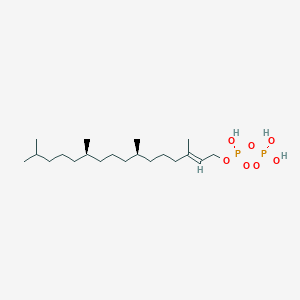

Flubrocythrinate has a molecular formula of C26H22BrF2NO4 and a molecular weight of 530.4 g/mol1. Its IUPAC name is [[3-(4-bromophenoxy)phenyl]-cyanomethyl] 2-[4-(difluoromethoxy)phenyl]-3-methylbutanoate1.

Chemical Reactions Analysis

There are no specific papers detailing the chemical reactions of Flubrocythrinate. However, the analysis of chemical reactions used in medicinal chemistry could provide insights into the types of reactions that might be relevant3.Physical And Chemical Properties Analysis

Flubrocythrinate has a molecular weight of 530.4 g/mol. It has a computed XLogP3 of 6.9, indicating its lipophilicity. It has 0 hydrogen bond donors and 7 hydrogen bond acceptors. It also has a rotatable bond count of 101.Wissenschaftliche Forschungsanwendungen

1. Impact on Insect Behavior and Ecology

Flubrocythrinate, a synthetic pyrethroid, has been studied for its effects on insect behavior and ecology. Research conducted by McKee, Ibrahim, and Knowles (1987) on the two-spotted spider mite, Tetranychus urticae Koch, found that flucythrinate (a variant of Flubrocythrinate) elicited both immediate and delayed dispersal in these mites. It was noted that lower concentrations of flucythrinate led to immediate dispersal without subsequent inhibition of fecundity, suggesting that pyrethroid-induced mite population outbreaks could result from dispersal of healthy mites to areas of low competition. This study highlights the complex ecological impact of flucythrinate on pest populations and their dispersal patterns (McKee, Ibrahim, & Knowles, 1987).

2. Analytical Detection in Environmental and Crop Samples

Flubrocythrinate's presence and concentration in environmental and food samples have been a subject of scientific interest. Nakata, Fukushima, and Ohkawa (2001) developed a competitive enzyme-linked immunosorbent assay (ELISA) for detecting flucythrinate in various samples. Their method proved effective for detecting flucythrinate in water, soil, and food extracts, providing a crucial tool for monitoring and managing the environmental impact of this synthetic pyrethroid (Nakata, Fukushima, & Ohkawa, 2001).

3. Photodegradation in Environmental Contexts

The stability and degradation of flubrocythrinate under environmental conditions, particularly its photodegradation, have been researched. Dureja and Chattopadhyay (1995) studied the photodegradation of flucythrinate in water and on soil surfaces, finding that it degraded with different half-lives depending on the medium (distilled water, tap water, and aqueous acetone). Their findings are significant for understanding the environmental fate of flucythrinate and its persistence in different environmental matrices (Dureja & Chattopadhyay, 1995).

4. Veterinary and Agricultural Applications

Flucythrinate has been evaluated for its efficacy in veterinary and agricultural contexts. Rechav (1987) studied the use of ear tags impregnated with flucythrinate for controlling the brown ear tick, Rhipicephalus appendiculatus, in South Africa. The study indicated that ear tags with flucythrinate were more effective in controlling these ticks than conventional dipping methods, highlighting its potential as an alternative approach in tick control (Rechav, 1987).

Safety And Hazards

Flubrocythrinate is very toxic to aquatic life with long-lasting effects4. It should be avoided from release to the environment. Spillage should be collected and disposed of in accordance with local/regional/national/international regulations4.

Zukünftige Richtungen

There are no specific papers detailing the future directions of Flubrocythrinate. However, the development of new synthetic methodologies and the design of more efficient water resource recovery facilities could be relevant future directions5.

Eigenschaften

IUPAC Name |

[[3-(4-bromophenoxy)phenyl]-cyanomethyl] 2-[4-(difluoromethoxy)phenyl]-3-methylbutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H22BrF2NO4/c1-16(2)24(17-6-10-21(11-7-17)33-26(28)29)25(31)34-23(15-30)18-4-3-5-22(14-18)32-20-12-8-19(27)9-13-20/h3-14,16,23-24,26H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BUHNCQOJJZAOMJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C1=CC=C(C=C1)OC(F)F)C(=O)OC(C#N)C2=CC(=CC=C2)OC3=CC=C(C=C3)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H22BrF2NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2057992 | |

| Record name | Brofluthrinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2057992 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

530.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Flubrocythrinate | |

CAS RN |

160791-64-0 | |

| Record name | Brofluthrinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2057992 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(7Z)-7-benzylidene-6-methylquinazolino[3,2-a][1,4]benzodiazepine-5,13-dione](/img/structure/B1254936.png)

![2,11,12-Trimethoxy-1,2,8,9-tetrahydroindolo[7a,1-a]isoquinolin-6-one](/img/structure/B1254942.png)